molecular formula C12H15ClN2O2 B2909252 2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide CAS No. 743456-90-8

2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide

Cat. No.: B2909252
CAS No.: 743456-90-8
M. Wt: 254.71
InChI Key: HNFPQMZVEUUVMA-UHFFFAOYSA-N
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Description

2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide is a specialized organic compound with the CAS registry number 743456-90-8 and a molecular formula of C12H15ClN2O2 . It has a molecular weight of 254.71 g/mol and can be represented by the SMILES notation O=C(NCC(NC1=CC=CC(C)=C1C)=O)CCl . This molecule features a chloroacetamide group linked to a 2,3-dimethylaniline moiety via a carbamoylmethyl bridge, a structure that suggests potential as a key intermediate or building block in synthetic organic chemistry. Researchers may employ this compound in the development of more complex molecules, such as pharmaceuticals or agrochemicals, or for studying structure-activity relationships in medicinal chemistry. Its structural motif is similar to other investigated chloroacetamides, such as 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide and 2-chloro-N-(2,4-dimethylphenyl)acetamide, which have been characterized by X-ray crystallography to understand their solid-state geometry and intermolecular interactions like N-H···O hydrogen bonding . This compound is intended for research and development purposes only.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-8-4-3-5-10(9(8)2)15-12(17)7-14-11(16)6-13/h3-5H,6-7H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFPQMZVEUUVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CNC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-N-(2,3-dimethylphenyl)acetamide (1t)
  • Molecular Formula: C₁₀H₁₂ClNO
  • Key Data : Melting point (213°C), IR peaks (3393 cm⁻¹ for N–H stretching) .
  • Comparison: The absence of the carbamoylmethyl group simplifies the structure, reducing steric hindrance.
2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7)
  • Molecular Formula: C₁₀H₁₂ClNO
  • Key Data : Used as a herbicide (e.g., thenylchlor) and fungicide. The 2,6-dimethyl substitution enhances steric shielding around the amide bond, increasing stability against hydrolysis compared to 2,3-dimethyl analogs .
2-Chloro-N-(2,4-dimethylphenyl)acetamide
  • Crystallographic Insight : The N–H bond adopts a syn conformation relative to the ortho-methyl group, influencing hydrogen-bonding networks in the solid state. This contrasts with 2,3-dimethyl derivatives, where steric effects from adjacent substituents may alter packing .

Functional Group Modifications

2-Chloro-N-(2,6-diethylphenyl)acetamide
  • Molecular Formula: C₁₂H₁₆ClNO
  • Key Data : Diethyl groups increase lipophilicity (logP ~3.2), enhancing soil adsorption in agricultural applications. This compound is a precursor to herbicides like alachlor .
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide
  • Molecular Formula: C₁₃H₁₈ClNO₂
  • Key Data : The methoxyethyl group introduces polarity, improving solubility in aqueous environments. Used as the herbicide dimethachlor, it targets weed growth in crops like soybeans .

Pharmacological and Agricultural Derivatives

N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide Hydrochloride
  • Key Data : A discontinued research compound (CymitQuimica), this derivative’s dual carbamoyl groups may enhance receptor binding affinity but complicate synthesis .
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (Xylachlor)
  • Molecular Formula: C₁₂H₁₇ClNO
  • Key Data : A herbicide with broad-spectrum activity. The isopropyl group enhances volatility, requiring formulation adjustments for field stability .

Physicochemical and Structural Data

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Application Key Property
Target Compound (CAS 50333-31-8) C₁₂H₁₅ClN₂O₂ 2,3-dimethylphenyl, carbamoylmethyl Research chemical Low solubility, hydrogen-bonding crystal
2-Chloro-N-(2,3-dimethylphenyl)acetamide (1t) C₁₀H₁₂ClNO 2,3-dimethylphenyl Antidepressant research High melting point (213°C)
Thenylchlor (CAS 50563-36-5) C₁₃H₁₈ClNO₂ 2,6-dimethylphenyl, thienyl Herbicide Soil-stable, broad-spectrum
Xylachlor (CAS 2425-10-7) C₁₂H₁₇ClNO 2,3-dimethylphenyl, isopropyl Herbicide Volatile, requires emulsifiers

Biological Activity

2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C10H12ClN2OC_{10}H_{12}ClN_{2}O. Its structural characteristics are crucial for understanding its interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antiviral and anticancer properties. Below are the primary areas of focus:

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds related to this compound. For instance, derivatives have shown effectiveness against viruses such as the Hepatitis C virus (HCV) and Respiratory Syncytial Virus (RSV).

  • Inhibition of HCV : Compounds structurally similar to this compound demonstrated significant inhibition of HCV replication, with effective concentrations (EC50) ranging from 5 to 28 μM .
  • RSV Inhibition : In vitro studies indicated that certain derivatives could inhibit RSV replication effectively at micromolar concentrations .

Anticancer Activity

Research has also explored the anticancer potential of this compound. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.

  • Mechanism of Action : The compound may act by inhibiting protein kinases or other critical enzymes involved in cell proliferation and survival .
  • Selectivity and Efficacy : Studies have reported a selectivity index indicating that the compound selectively targets cancer cells over normal cells, which is a desirable property in anticancer drug design .

Data Tables

Activity Type Target Virus/Cancer EC50/IC50 Values Reference
AntiviralHCV5–28 μM
AntiviralRSVMicromolar range
AnticancerVarious Cancer TypesSelectivity Index > 10

Case Studies

  • Case Study on HCV : A study evaluated the antiviral activity of several compounds related to this compound against HCV. Results showed a significant reduction in viral load with an IC50 value indicating high potency compared to standard treatments .
  • Case Study on Cancer Cell Lines : In vitro assays on various cancer cell lines demonstrated that the compound inhibited cell growth significantly, with a notable selectivity for malignant cells over healthy cells. This selectivity was quantified through cytotoxicity assays yielding IC50 values that support further development as an anticancer agent .

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